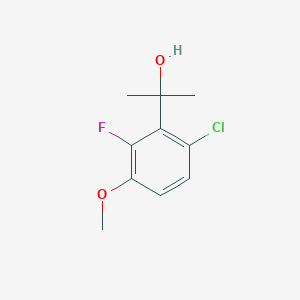

2-(6-Chloro-2-fluoro-3-methoxyphenyl)propan-2-ol

Descripción

2-(6-Chloro-2-fluoro-3-methoxyphenyl)propan-2-ol is a fluorinated aromatic alcohol with a propan-2-ol backbone attached to a substituted phenyl ring. The substituents—chloro (Cl), fluoro (F), and methoxy (OCH₃)—at positions 6, 2, and 3, respectively, confer distinct electronic and steric properties.

Propiedades

Fórmula molecular |

C10H12ClFO2 |

|---|---|

Peso molecular |

218.65 g/mol |

Nombre IUPAC |

2-(6-chloro-2-fluoro-3-methoxyphenyl)propan-2-ol |

InChI |

InChI=1S/C10H12ClFO2/c1-10(2,13)8-6(11)4-5-7(14-3)9(8)12/h4-5,13H,1-3H3 |

Clave InChI |

KQNSJIVLWQKYOR-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C1=C(C=CC(=C1F)OC)Cl)O |

Origen del producto |

United States |

Métodos De Preparación

Multi-Step Aromatic Substitution and Halogenation

One common strategy involves starting from appropriately substituted phenyl precursors, followed by selective halogenation and introduction of the propan-2-ol group. The synthesis often proceeds as follows:

- Starting material : A substituted phenyl compound bearing methoxy and fluoro groups.

- Halogenation : Introduction of the chloro substituent at the 6-position via electrophilic aromatic substitution or halogen exchange reactions.

- Propan-2-ol introduction : Attachment of the propan-2-ol moiety through nucleophilic substitution or addition reactions.

This approach requires precise control of reaction conditions such as temperature and pH to avoid side reactions and optimize regioselectivity.

Use of Catalysts and Reagents

- Lewis acids : Employed to facilitate substitution reactions on the aromatic ring.

- Oxidizing agents : Such as potassium dichromate or peroxides, used in oxidation steps when necessary.

- Palladium catalysis : In some related synthetic sequences, palladium catalysts (e.g., palladium(II) acetate) are used to promote coupling reactions, though specific use in this compound's synthesis is less documented.

Purification and Characterization

- Purification is commonly achieved via crystallization rather than chromatography to enhance scalability and reduce complexity.

- Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry confirm the structure and purity of the final compound.

Example Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Aromatic substitution | Starting phenyl derivative with methoxy and fluoro groups | Precursor for halogenation |

| 2 | Electrophilic halogenation | Chlorination using selective reagents | Introduction of chloro substituent at 6-position |

| 3 | Nucleophilic substitution | Reaction with propan-2-ol or equivalent | Formation of 2-(6-chloro-2-fluoro-3-methoxyphenyl)propan-2-ol |

| 4 | Purification | Crystallization or extraction | Isolation of pure compound |

| 5 | Characterization | NMR, MS, possibly HPLC | Confirm structure and purity |

Research Findings and Industrial Relevance

- The synthesis pathways emphasize mild reaction conditions with simple post-reaction workups, avoiding laborious chromatographic steps, which is advantageous for industrial-scale production.

- Halogenated aromatic alcohols like 2-(6-Chloro-2-fluoro-3-methoxyphenyl)propan-2-ol are valuable intermediates in pharmaceutical research due to their ability to interact with biological targets such as enzymes and receptors.

- Quantitative structure–activity relationship (QSAR) models suggest that the electronegative halogen atoms influence the compound's reactivity and biological activity, which is critical for drug design.

Summary Table of Preparation Method Attributes

| Attribute | Description |

|---|---|

| Starting Materials | Substituted phenyl derivatives with methoxy and fluoro groups |

| Key Reactions | Aromatic halogenation, nucleophilic substitution |

| Catalysts/Reagents | Lewis acids, oxidizing agents, occasionally palladium catalysts |

| Reaction Conditions | Mild temperatures, controlled pH, inert atmosphere if needed |

| Purification Techniques | Crystallization preferred; avoids chromatography |

| Characterization Methods | NMR spectroscopy, mass spectrometry, HPLC |

| Industrial Suitability | High due to simple workup and good yields |

| Biological Relevance | Potential for enzyme/receptor interaction; halogenation affects activity |

Análisis De Reacciones Químicas

Types of Reactions

2-(6-Chloro-2-fluoro-3-methoxyphenyl)propan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce new functional groups such as amines or ethers.

Aplicaciones Científicas De Investigación

2-(6-Chloro-2-fluoro-3-methoxyphenyl)propan-2-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 2-(6-Chloro-2-fluoro-3-methoxyphenyl)propan-2-ol involves its interaction with specific molecular targets. The presence of chloro, fluoro, and methoxy groups can influence its binding affinity and selectivity towards enzymes or receptors. The propan-2-ol group can also play a role in its solubility and bioavailability.

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Structural and Substituent Comparisons

The following table summarizes key structural analogs and their substituent patterns:

*Calculated based on substituent contributions.

Physicochemical Properties

- Halogen Effects : The iodo analog () exhibits higher molecular weight (314.53 vs. 218.65) and distinct storage requirements (2–8°C), likely due to iodine’s polarizability and instability. The bromo analog () may exhibit enhanced reactivity in substitution reactions due to Br’s leaving-group capability.

- Methoxy vs. Methyl : The target compound’s methoxy group (electron-donating) contrasts with the methyl group in the bromo analog (), which is less polar but sterically similar. This difference could influence solubility (e.g., methoxy enhances water solubility) and aromatic electrophilic substitution rates.

Functional and Application Comparisons

- Pharmacological Potential: Reproxalap (–6) demonstrates that propan-2-ol derivatives with aromatic systems can exhibit bioactivity, implying that the target compound’s chloro-fluoro-methoxy substitution might be tailored for receptor binding (e.g., adrenoceptors as in ) .

- Intermediate Utility : The iodo and bromo analogs () are likely intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the target compound’s methoxy group could direct electrophilic aromatic substitution or serve as a protecting group .

Actividad Biológica

2-(6-Chloro-2-fluoro-3-methoxyphenyl)propan-2-ol is an organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by data tables and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : 2-(6-Chloro-2-fluoro-3-methoxyphenyl)propan-2-ol

- Molecular Formula : C10H12ClF3O

- Molecular Weight : 232.65 g/mol

The presence of halogen (chlorine and fluorine) and methoxy groups on the phenyl ring significantly influences its biological activity.

Synthesis

The synthesis of 2-(6-Chloro-2-fluoro-3-methoxyphenyl)propan-2-ol typically involves multi-step organic reactions. Common methods include:

- Halogenation : Introduction of chlorine and fluorine to the aromatic ring.

- Methoxylation : Addition of the methoxy group.

- Alcohol Formation : Conversion to the propan-2-ol form through reduction processes.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The halogenated phenyl groups may inhibit specific enzymes, impacting metabolic pathways.

- Receptor Binding : The structural properties allow for potential binding to biological receptors, influencing signaling pathways.

- Cellular Modulation : It may modulate cellular processes such as apoptosis and proliferation in cancer cells.

Biological Activity Data

The following table summarizes key findings related to the biological activity of 2-(6-Chloro-2-fluoro-3-methoxyphenyl)propan-2-ol based on various studies:

Case Study 1: Antitumor Activity

A study conducted on human cervical (HeLa) and lung (A549) carcinoma cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to apoptosis induction, as evidenced by increased markers such as caspase activation.

Case Study 2: Enzyme Interaction

In another investigation focusing on enzyme kinetics, it was found that the compound acted as a competitive inhibitor for certain metabolic enzymes, which could lead to altered drug metabolism in vivo.

Structure-Activity Relationships (SAR)

Research into SAR has indicated that modifications to the halogen and methoxy groups can significantly influence the compound's potency and selectivity towards specific biological targets. For instance, replacing chlorine with bromine enhanced enzyme inhibition but reduced antimicrobial activity.

Q & A

(Basic) What synthetic strategies are commonly employed to prepare 2-(6-Chloro-2-fluoro-3-methoxyphenyl)propan-2-ol?

Methodological Answer:

The synthesis typically involves:

- Nucleophilic aromatic substitution (NAS): Introducing the fluorine or chlorine substituents on a pre-functionalized phenyl ring. For example, fluorination at the 2-position using KF/CuI catalysts under microwave irradiation .

- Grignard or organometallic coupling: Reacting a substituted phenylmagnesium bromide with acetone to form the tertiary alcohol core .

- Protection/deprotection: Methoxy groups are often introduced via methyl ether formation using methyl iodide and a base (e.g., NaH) .

- Purification: Column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol/water mixtures ensures purity .

(Advanced) How can reaction conditions be optimized to improve yield in multi-step syntheses of this compound?

Methodological Answer:

Key optimization strategies include:

- Catalyst screening: Transition metals (e.g., Pd for cross-couplings) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency .

- Solvent selection: Polar aprotic solvents (DMF, DMSO) improve NAS kinetics, while THF is preferred for Grignard reactions .

- Temperature control: Low temperatures (−78°C) prevent side reactions in organometallic steps, while microwaves accelerate fluorination .

- In-line analytics: HPLC-MS monitors intermediate formation to adjust stoichiometry dynamically .

(Basic) Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Assigns proton environments (e.g., tert-alcohol at δ ~1.3 ppm) and aryl substituents. ¹⁹F NMR (δ −110 to −120 ppm) confirms fluorine incorporation .

- LC-MS/HRMS: Validates molecular weight (C₁₀H₁₁ClFO₂; exact mass 218.04) and detects halogen isotopic patterns .

- IR spectroscopy: Identifies O–H stretches (~3400 cm⁻¹) and C–O–C vibrations (~1250 cm⁻¹) from the methoxy group .

(Advanced) How can researchers resolve discrepancies in reported NMR data for this compound?

Methodological Answer:

Discrepancies may arise from:

- Solvent effects: Chemical shifts vary in CDCl₃ vs. DMSO-d₆. Referencing to TMS and reporting solvent conditions mitigates confusion .

- Dynamic effects: Fluorine’s electronegativity causes deshielding of adjacent protons. Computational tools (DFT) predict shifts for comparison .

- Impurity artifacts: Trace solvents (e.g., EtOAc) or water can obscure signals. Drying over MgSO₄ and rigorous NMR sample prep are critical .

(Basic) What are the potential biological or pharmacological research applications of this compound?

Methodological Answer:

- Antifungal agents: Structural analogs (e.g., triazole derivatives) show activity against Candida spp. via CYP450 inhibition .

- Kinase inhibitors: The fluorinated phenyl group may enhance binding affinity to ATP pockets in cancer targets .

- Neuropharmacology: Tertiary alcohols are explored as modulators of GABA receptors .

(Advanced) What computational approaches predict the reactivity of this compound in novel reactions?

Methodological Answer:

- QSAR/QSPR models: Correlate substituent electronic parameters (Hammett σ) with reaction rates for halogenation or oxidation .

- DFT calculations: Simulate transition states for NAS or alcohol dehydration pathways. Basis sets (e.g., B3LYP/6-31G*) optimize accuracy .

- Machine learning: Neural networks trained on reaction databases predict optimal catalysts or solvents for functional group transformations .

(Basic) What are the stability considerations for storing this compound?

Methodological Answer:

- Light sensitivity: Aryl chlorides/fluorides may degrade under UV; store in amber vials at −20°C .

- Moisture control: Hygroscopic tertiary alcohols form hydrates; use desiccants (silica gel) in storage .

- Oxidation prevention: Nitrogen atmosphere or antioxidant additives (BHT) prevent radical degradation .

(Advanced) How can regioselectivity challenges in introducing multiple halogen substituents be addressed?

Methodological Answer:

- Directing groups: Methoxy at the 3-position directs electrophilic substitution to the 6-position via resonance .

- Sequential halogenation: Chlorine (via Cl₂/FeCl₃) is introduced first, followed by fluorine using Selectfluor® under controlled pH .

- Cross-coupling: Suzuki-Miyaura reactions install pre-halogenated aryl boronic acids to the propanol core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.